molecular formula C15H11N2+ B162423 N-Methyl-2,7-diazapyrenium CAS No. 129693-89-6

N-Methyl-2,7-diazapyrenium

Cat. No. B162423
M. Wt: 219.26 g/mol
InChI Key: BNSBLOJAOBUSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2,7-diazapyrenium (MDAP) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MDAP is a fluorescent dye that has been used as a probe for studying biological processes, such as protein-protein interactions, membrane dynamics, and enzyme activity.

Mechanism Of Action

N-Methyl-2,7-diazapyrenium functions as a fluorescent probe by emitting light when it is excited by a light source. The fluorescence intensity of N-Methyl-2,7-diazapyrenium is dependent on its environment, such as pH, polarity, and temperature. The mechanism of action of N-Methyl-2,7-diazapyrenium is based on the principle of fluorescence resonance energy transfer (FRET), which allows the detection of molecular interactions and conformational changes in biological systems.

Biochemical And Physiological Effects

N-Methyl-2,7-diazapyrenium has been shown to have minimal toxicity in vitro and in vivo. It has been used in various cell lines and animal models without significant adverse effects. N-Methyl-2,7-diazapyrenium has been shown to be membrane-permeable, which allows it to be used in live-cell imaging experiments. Additionally, N-Methyl-2,7-diazapyrenium has been shown to be stable in biological fluids, such as serum and plasma.

Advantages And Limitations For Lab Experiments

The advantages of using N-Methyl-2,7-diazapyrenium as a fluorescent probe include its high sensitivity, selectivity, and versatility. N-Methyl-2,7-diazapyrenium can be used in various biological systems, including cells, tissues, and animals. Additionally, N-Methyl-2,7-diazapyrenium can be used in combination with other fluorescent probes to study multiple biological processes simultaneously. The limitations of using N-Methyl-2,7-diazapyrenium include its photobleaching and phototoxicity, which can affect the accuracy and reproducibility of the results.

Future Directions

The future directions of N-Methyl-2,7-diazapyrenium research include the development of new N-Methyl-2,7-diazapyrenium derivatives with improved properties, such as increased stability and brightness. Additionally, N-Methyl-2,7-diazapyrenium can be used in combination with other imaging techniques, such as super-resolution microscopy and electron microscopy, to study biological processes at high resolution. Finally, N-Methyl-2,7-diazapyrenium can be used in drug discovery and development, as it can be used to screen for compounds that interact with specific biological targets.
Conclusion:
In conclusion, N-Methyl-2,7-diazapyrenium is a versatile fluorescent probe that has been widely used in scientific research applications. Its unique properties, such as high sensitivity and selectivity, make it a valuable tool for studying biological processes. While there are limitations to using N-Methyl-2,7-diazapyrenium, its potential for future research and development is promising.

Synthesis Methods

The synthesis of N-Methyl-2,7-diazapyrenium involves the reaction of 2,7-diazapyrenium with methyl iodide in the presence of a base. The reaction yields N-Methyl-2,7-diazapyrenium as a yellow powder with a melting point of 122-124°C. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-Methyl-2,7-diazapyrenium has been widely used as a fluorescent probe in various scientific research applications. It has been used to study protein-protein interactions, such as the interactions between transcription factors and DNA. N-Methyl-2,7-diazapyrenium has also been used to study membrane dynamics, such as lipid bilayer formation and membrane fusion. Additionally, it has been used to study enzyme activity, such as the activity of proteases and kinases.

properties

IUPAC Name

6-methyl-13-aza-6-azoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N2/c1-17-8-12-4-2-10-6-16-7-11-3-5-13(9-17)15(12)14(10)11/h2-9H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSBLOJAOBUSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=C3C(=C1)C=CC4=CN=CC(=C43)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156222
Record name N-Methyl-2,7-diazapyrenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2,7-diazapyrenium

CAS RN

129693-89-6
Record name N-Methyl-2,7-diazapyrenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129693896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2,7-diazapyrenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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